N-(3,5-dichlorophenyl)-4-ethoxy-3-nitrobenzamide
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Overview
Description
N-(3,5-dichlorophenyl)-4-ethoxy-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dichlorophenyl group, an ethoxy group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-4-ethoxy-3-nitrobenzamide typically involves the reaction of 3,5-dichlorobenzoic acid with 4-ethoxy-3-nitroaniline in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a suitable solvent like dichloromethane . The reaction is carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated synthesis reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-4-ethoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under basic conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Sodium ethoxide in ethanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed
Reduction: N-(3,5-dichlorophenyl)-4-ethoxy-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 3,5-dichlorobenzoic acid and 4-ethoxy-3-nitroaniline.
Scientific Research Applications
N-(3,5-dichlorophenyl)-4-ethoxy-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: It serves as a tool compound in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition of their activity. The dichlorophenyl group enhances the compound’s binding affinity to hydrophobic pockets in the target proteins .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4-ethoxy-3-aminobenzamide: A reduced form of the compound with an amino group instead of a nitro group.
N-(3,5-dichlorophenyl)-4-methoxy-3-nitrobenzamide: A similar compound with a methoxy group instead of an ethoxy group.
N-(3,5-dichlorophenyl)-4-ethoxy-3-chlorobenzamide: A compound with a chloro group instead of a nitro group.
Uniqueness
N-(3,5-dichlorophenyl)-4-ethoxy-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (ethoxy) groups on the benzamide core allows for fine-tuning of its physicochemical properties and interaction with biological targets .
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-4-ethoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-2-23-14-4-3-9(5-13(14)19(21)22)15(20)18-12-7-10(16)6-11(17)8-12/h3-8H,2H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFLXYQAUZWVGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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